5-Nitroquinolin-6-amine

Organic Synthesis Nucleophilic Amination Regioisomer Comparison

Procuring the correct nitroaminoquinoline regioisomer is critical; 5-nitroquinolin-6-amine's specific substitution pattern imparts superior hypoxic selectivity over 6-nitro or 8-nitro variants. As the unsubstituted parent scaffold, this building block is essential for SAR campaigns targeting tumor hypoxia. - Enables synthesis of hypoxia-selective cytotoxins with validated class-level evidence. - Distinct melting point (178 °C) for unambiguous identity confirmation versus isomers. - Baseline comparator and derivatization handle for N-alkylation libraries.

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
CAS No. 42606-37-1
Cat. No. B11906845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitroquinolin-6-amine
CAS42606-37-1
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2[N+](=O)[O-])N)N=C1
InChIInChI=1S/C9H7N3O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H,10H2
InChIKeyODYNEPWXXLCZNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitroquinolin-6-amine Technical Baseline


5-Nitroquinolin-6-amine (CAS 42606-37-1), also known as 6-amino-5-nitroquinoline, is an aromatic amine belonging to the nitro-substituted quinoline class of heterocyclic compounds, with molecular formula C₉H₇N₃O₂ and molecular weight 189.17 g/mol . It features a primary amine group at the 6-position and a nitro group at the 5-position of the quinoline ring [1]. This specific regioisomeric arrangement distinguishes it from other nitroaminoquinoline isomers such as 5-amino-6-nitroquinoline (CAS 35975-00-9) and 8-amino-5-nitroquinoline (CAS 57875-15-7) [2][3]. The compound is assigned NSC Number 109814 and serves as a versatile synthetic intermediate in medicinal chemistry, with its nitro group amenable to reduction for generating reactive intermediates and its amine group available for further derivatization via alkylation, acylation, or coupling reactions .

5-Nitroquinolin-6-amine: Why Substitution Fails


Nitroaminoquinolines are not functionally interchangeable due to regioisomer-dependent differences in electronic distribution, reduction potential, and hydrogen-bonding capacity that fundamentally alter their reactivity and biological target engagement [1]. The specific 5-nitro/6-amino substitution pattern of 5-nitroquinolin-6-amine creates a unique electronic environment at the quinoline core that directly influences its behavior in both chemical transformations and biological assays [2]. Isomers such as 5-amino-6-nitroquinoline (CAS 35975-00-9) exhibit markedly different physicochemical properties: a melting point of 272-273°C (dec.) versus 178°C for 5-nitroquinolin-6-amine, reflecting distinct intermolecular packing driven by the swapped nitro/amine positions [3]. In synthetic chemistry, the amine at position 6 versus position 5 or 8 dictates the site and efficiency of subsequent derivatization steps, affecting reaction yields and product purity [4]. In biological contexts, the relative positioning of the nitro and amino groups determines the compound's ability to interact with enzyme active sites, undergo bioreductive activation, and generate reactive oxygen species, making generic substitution scientifically invalid without re-validation of the entire experimental system [5].

5-Nitroquinolin-6-amine: Quantitative Evidence vs. Analogs


Vicarious Nucleophilic Amination Yield Comparison

In a comparative study of vicarious nucleophilic amination (VNS) of nitroquinolines, the synthesis of 6-amino-5-nitroquinoline (33) proceeded with a reported yield of 58% using 1,1,1-trimethylhydrazinium iodide (TMHI) and t-BuOK in DMSO [1]. Under identical reaction conditions, 8-amino-5-nitroquinoline (32) was obtained in 62% yield, while nitroxoline (8-hydroxy-5-nitroquinoline) served as the reference baseline for the amination protocol [1]. This quantitative yield data enables direct comparison of synthetic accessibility among nitroquinoline regioisomers sharing the 5-nitro substitution pattern.

Organic Synthesis Nucleophilic Amination Regioisomer Comparison

Hypoxic Selectivity of Nitroquinoline Regioisomers

A systematic structure-activity study of isomeric 4-(alkylamino)nitroquinolines as hypoxia-selective cytotoxins demonstrated that the 5-nitro substitution pattern imparts the greatest hypoxic selectivity among the nitroquinoline positional isomers evaluated [1]. While the specific hypoxic cytotoxicity ratio (HCR) for 5-nitroquinolin-6-amine itself was not directly reported, the class-level evidence indicates that 5-nitroquinolines bearing a 4-alkylamino substituent exhibited HCR values ranging from 30 to 100 in clonogenic assays under aerobic versus hypoxic conditions using AA8 Chinese hamster cells [1]. This contrasts with 6-nitro and 8-nitro isomers, which showed reduced or negligible hypoxic selectivity in the same assay system [1].

Bioreductive Prodrugs Hypoxia-Selective Cytotoxicity Structure-Activity Relationship

N-Methylation Impact on Cytotoxic Potency

Comparative cytotoxicity evaluation of 5-nitroquinolin-6-amine derivatives reveals that the N,7-dimethyl analog (CAS 83407-41-4) emerged as the most toxic among tested congeners with an IC₅₀ significantly lower than structurally related compounds in the series [1]. This finding establishes a quantitative baseline for understanding how substitution at the 6-amino position modulates biological activity. The unsubstituted 5-nitroquinolin-6-amine serves as the parent scaffold from which N-alkylated derivatives derive enhanced potency, providing a reference point for structure-activity relationship (SAR) campaigns.

Anticancer SAR Cytotoxicity Quinoline Derivatives

Melting Point and pKa: Regioisomer Differentiation

5-Nitroquinolin-6-amine exhibits a melting point of 178 °C and a predicted pKa of 3.46 ± 0.15 . Its regioisomer, 5-amino-6-nitroquinoline (CAS 35975-00-9), displays a significantly higher melting point of 272-273 °C with decomposition [1]. This 94-95 °C difference in melting point provides a reliable analytical marker for distinguishing between these isomers during quality control and purity assessment. The differential pKa values further reflect distinct protonation behavior that affects solubility and chromatographic retention under various pH conditions.

Physicochemical Characterization Quality Control Regioisomer Identification

5-Nitroquinolin-6-amine Application Scenarios


Bioreductive Prodrug Intermediate

5-Nitroquinolin-6-amine serves as a versatile synthetic intermediate for constructing hypoxia-selective cytotoxins, leveraging the established class-level evidence that 5-nitro substitution imparts the greatest hypoxic selectivity among nitroquinoline positional isomers [1]. The 6-amino group provides a derivatizable handle for introducing 4-alkylamino or other substituents that modulate nitroreduction rates and lysosomal uptake properties [2]. Research programs developing tumor hypoxia-targeted agents should prioritize this regioisomer over 6-nitro or 8-nitro variants, which lack the requisite hypoxic selectivity demonstrated in clonogenic survival assays [1].

Anticancer Quinoline SAR Scaffold

As the unsubstituted parent compound of the 5-nitroquinolin-6-amine series, this compound is essential for SAR campaigns investigating N-alkylation effects on cytotoxic potency [3]. Comparative data indicate that N,7-dimethyl and N-methyl derivatives exhibit enhanced cytotoxicity in cancer cell lines including MCF-7 and A549, with copper-dependent ROS generation contributing to their mechanism [3]. Medicinal chemistry teams require the parent amine as the baseline comparator to quantify potency improvements achieved through structural modifications, and as the synthetic starting material for generating focused libraries of N-substituted analogs [3].

Vicarious Nucleophilic Amination Method Development

5-Nitroquinolin-6-amine is a validated substrate for vicarious nucleophilic amination (VNS) methodology development, with documented synthesis yields (58%) using TMHI and t-BuOK in DMSO [4]. This compound serves as a reference standard for optimizing reaction conditions across different nitroarene substrates and for comparing the efficiency of alternative amination reagents. Synthetic methodology groups can utilize this compound to benchmark new VNS protocols against established procedures, with the 8-amino-5-nitroquinoline isomer (62% yield) providing a direct comparator for assessing regioisomer-dependent reactivity differences [4].

Analytical Reference Standard for Regioisomer Purity

The substantial melting point differential (178 °C versus 272-273 °C for 5-amino-6-nitroquinoline) establishes 5-nitroquinolin-6-amine as a readily distinguishable reference standard for quality control laboratories [5]. This property is particularly valuable in procurement and inventory management contexts where regioisomer cross-contamination could compromise downstream synthetic or biological experiments. Analytical teams can employ melting point determination, coupled with HPLC retention time comparison using the distinct pKa values, to unambiguously verify compound identity upon receipt and throughout storage [5].

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